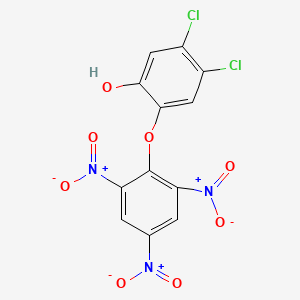
4,5-Dichloro-2-(2,4,6-trinitrophenoxy)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,5-Dichloro-2-(2,4,6-trinitrophenoxy)phenol is a complex organic compound characterized by the presence of multiple nitro groups and chlorine atoms attached to a phenolic structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dichloro-2-(2,4,6-trinitrophenoxy)phenol typically involves the nitration of a chlorinated phenol derivative. The process begins with the chlorination of phenol to introduce chlorine atoms at specific positions. This is followed by the nitration of the chlorinated phenol using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is highly exothermic and requires careful temperature control to prevent decomposition of the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors equipped with temperature control systems to manage the exothermic nature of the nitration reaction. The final product is purified through recrystallization or distillation to achieve the desired purity levels.
化学反応の分析
Types of Reactions
4,5-Dichloro-2-(2,4,6-trinitrophenoxy)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups, resulting in the formation of diamino derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as tin(II) chloride (SnCl₂) and iron (Fe) in acidic conditions are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) are employed for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Diamino derivatives.
Substitution: Various substituted phenolic compounds depending on the nucleophile used.
科学的研究の応用
4,5-Dichloro-2-(2,4,6-trinitrophenoxy)phenol has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 4,5-Dichloro-2-(2,4,6-trinitrophenoxy)phenol involves its interaction with specific molecular targets and pathways. The compound’s nitro groups can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce oxidative stress in biological systems. This oxidative stress can affect various cellular pathways, including those involved in cell proliferation and apoptosis.
類似化合物との比較
Similar Compounds
2,4,6-Trinitrophenol (Picric Acid): Similar in structure but lacks the chlorine atoms.
2,4-Dichlorophenol: Contains chlorine atoms but lacks the nitro groups.
2,4,5-Trichlorophenoxyacetic Acid: A herbicide with a similar phenolic structure but different functional groups.
Uniqueness
4,5-Dichloro-2-(2,4,6-trinitrophenoxy)phenol is unique due to the combination of both nitro and chlorine groups on the phenolic ring, which imparts distinct chemical properties and reactivity. This combination makes it a valuable compound for various applications in scientific research and industry.
特性
分子式 |
C12H5Cl2N3O8 |
|---|---|
分子量 |
390.09 g/mol |
IUPAC名 |
4,5-dichloro-2-(2,4,6-trinitrophenoxy)phenol |
InChI |
InChI=1S/C12H5Cl2N3O8/c13-6-3-10(18)11(4-7(6)14)25-12-8(16(21)22)1-5(15(19)20)2-9(12)17(23)24/h1-4,18H |
InChIキー |
JNVVRIXCLDPGIR-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])OC2=CC(=C(C=C2O)Cl)Cl)[N+](=O)[O-])[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


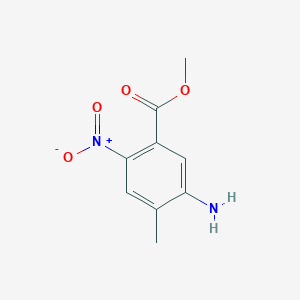
![Phenyl 4-{[(4-methylphenyl)carbonyl]amino}benzoate](/img/structure/B12464058.png)
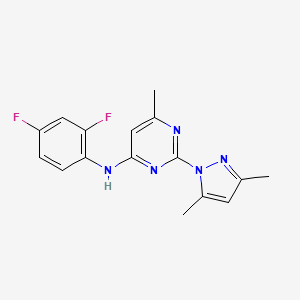
![but-2-enedioic acid;(4,6-dimethylpyrimidin-5-yl)-[4-[4-[2-methoxy-1-[4-(trifluoromethyl)phenyl]ethyl]-3-methylpiperazin-1-yl]-4-methylpiperidin-1-yl]methanone](/img/structure/B12464068.png)
![1-{[2,5-diphenyl-4-(piperidin-1-ylmethyl)-1H-pyrrol-3-yl]methyl}piperidine](/img/structure/B12464072.png)
![N-[4-(butanoylamino)phenyl]-3-methyl-4-nitrobenzamide](/img/structure/B12464075.png)
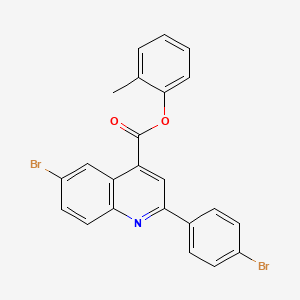
![(4Z)-4-[(allylamino)methylene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12464085.png)
![3,4-Dimethylphenyl 4-[(4-chlorophenyl)methoxy]-3-methoxybenzoate](/img/structure/B12464091.png)
![N~2~-{4,6-bis[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(2-fluorophenyl)glycinamide](/img/structure/B12464092.png)
![N'-[(3Z)-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydro-3H-indol-3-ylidene]-3-phenyl-1H-pyrazole-5-carbohydrazide](/img/structure/B12464098.png)
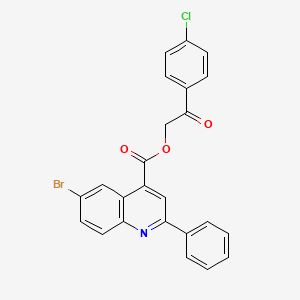
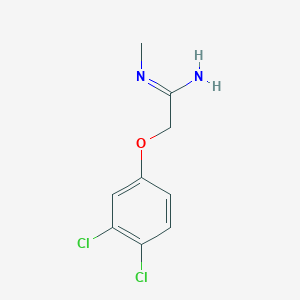
![3-methyl-N-{[4-methyl-5-({2-[(2-methyl-5-nitrophenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B12464107.png)
